4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline
Description
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-5-4-10-21-20(15)25-13-16-8-11-24(12-9-16)19-17-6-2-3-7-18(17)22-14-23-19/h2-7,10,14,16H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCKNWBNXIYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Attachment of the Methylpyridine Moiety: The methylpyridine group is introduced via nucleophilic substitution reactions, often using halogenated pyridines and suitable nucleophiles.
Coupling with Quinazoline: The final step involves coupling the piperidine intermediate with a quinazoline derivative, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinazoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce fully saturated derivatives.
Scientific Research Applications
4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Structure Influence: The quinazoline core (target compound) is distinct from the benzoimidazole () and trifluorobutanone () cores. Quinazolines are often associated with kinase inhibition, whereas benzoimidazole derivatives may target proton pumps or other enzymes . The trifluorobutanone group in the analog from could confer metabolic stability but may introduce reactivity concerns.
- Substituent Effects: The shared piperidine-linked 3-methylpyridinyloxy-methyl group in the target compound and the trifluorobutanone analog () suggests similar spatial orientation for receptor binding. However, the quinazoline core’s planar aromatic system may enhance π-π stacking interactions compared to the non-aromatic trifluorobutanone. The sulfinyl group in the benzoimidazole compound () introduces chirality and polarity, which could affect solubility and target selectivity compared to the target compound.
Physicochemical and Pharmacokinetic Considerations
- The target compound’s quinazoline core may balance hydrophilicity and lipophilicity.
- Metabolic Stability : The 3-methylpyridine moiety in all three compounds may reduce oxidative metabolism, but the sulfinyl group in the benzoimidazole derivative () could increase susceptibility to enzymatic reduction .
Biological Activity
The compound 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a quinazoline core substituted with a piperidine moiety and a 3-methylpyridine group linked through an ether bond. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds related to quinazolines often exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activity
- Enzyme inhibition
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as:
- Receptors : Binding affinity studies suggest that this compound may act on various receptors involved in cell signaling pathways.
- Enzymes : It may inhibit enzymes crucial for tumor growth or inflammation, impacting cellular processes.
- DNA/RNA Interactions : The quinazoline structure allows for potential intercalation with nucleic acids, affecting replication and transcription processes.
Anticancer Activity
A study investigating the anticancer effects of similar quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that this compound could share similar mechanisms.
Antimicrobial Properties
Another research highlighted the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings indicated that modifications on the piperidine ring enhanced antibacterial potency, suggesting that structural optimization could improve the efficacy of this compound.
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity is crucial for understanding how modifications can enhance efficacy. Key aspects include:
| Structural Feature | Effect on Activity |
|---|---|
| Quinazoline Core | Essential for receptor binding |
| Piperidine Moiety | Influences solubility and membrane permeability |
| 3-Methylpyridine | Enhances interaction with biological targets |
Q & A
Q. What are the established synthetic routes for 4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via cyclization of 2-aminobenzonitrile with nicotinoyl chloride hydrochloride in sulfolane, followed by phosphorylation with PCl₅ (46% yield) . Key factors affecting yield include:
- Reaction temperature : Higher temperatures (e.g., 100°C) promote cyclization but may degrade sensitive intermediates.
- Solvent choice : Polar aprotic solvents like sulfolane enhance reaction efficiency by stabilizing charged intermediates.
- Purification : Flash chromatography is critical for isolating the product from byproducts like unreacted starting materials or phosphorylated side products .
Q. How are structure-activity relationships (SARs) evaluated for quinazoline derivatives in medicinal chemistry?
- Methodological Answer : SAR studies typically involve:
- Systematic substitution : Modifying the piperidine or pyridine moieties (e.g., introducing methyl groups) to assess effects on target binding .
- In vitro assays : Testing derivatives against target enzymes (e.g., methionine aminopeptidase-1) using fluorescence-based activity assays .
- Computational modeling : Docking studies with tools like AutoDock Vina to predict binding affinities and guide rational design .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for quinazoline derivatives across different cell lines?
- Methodological Answer : Contradictions may arise from off-target effects or cell-specific metabolic pathways. To address this:
- Orthogonal assays : Combine enzymatic assays (e.g., IC₅₀ measurements) with phenotypic screens (e.g., apoptosis or proliferation assays) to confirm target specificity .
- Metabolic profiling : Use LC-MS to quantify intracellular metabolite levels (e.g., ATP/ADP ratios) to rule out cytotoxicity-driven artifacts .
- Gene knockdown : CRISPR/Cas9-mediated deletion of the putative target protein to validate mechanism-of-action .
Q. What experimental designs are optimal for assessing the environmental fate of quinazoline-based compounds?
- Methodological Answer : Follow a tiered approach:
- Phase 1 (Lab-scale) : Measure hydrolysis rates at varying pH (4–10) and UV stability under simulated sunlight .
- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems spiked with the compound, monitoring breakdown products via GC-MS .
- Phase 3 (Ecotoxicity) : Use Daphnia magna or Lemna minor to assess acute/chronic toxicity, with EC₅₀ calculations for risk assessment .
Q. How can synthetic routes be optimized to reduce hazardous byproducts while maintaining scalability?
- Methodological Answer : Implement green chemistry principles:
- Catalyst selection : Replace PCl₅ with less toxic agents (e.g., POCl₃) to minimize hazardous waste .
- Solvent recycling : Use membrane distillation to recover sulfolane, reducing solvent consumption by 60–70% .
- Process intensification : Continuous flow reactors improve heat/mass transfer, enhancing yield and reducing reaction time .
Data Analysis & Validation
Q. What statistical methods are recommended for analyzing dose-response data in quinazoline bioactivity studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values to account for variability in biological replicates .
- ANOVA with post-hoc tests : Compare efficacy across derivatives, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
Q. How should researchers validate the purity of this compound for pharmacological studies?
- Methodological Answer :
- HPLC-UV/ELSD : Use a C18 column (gradient: 10–90% acetonitrile in water) to detect impurities ≥0.1% .
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, checking for residual solvents (e.g., DMSO-d₆) .
- Elemental analysis : Ensure C, H, N content matches theoretical values within ±0.4% .
Specialized Applications
Q. What strategies are effective for enhancing the blood-brain barrier (BBB) permeability of quinazoline derivatives?
- Methodological Answer :
- Lipophilicity optimization : Adjust logP to 2–3 via substituent modification (e.g., halogenation) .
- P-glycoprotein inhibition : Co-administer with inhibitors (e.g., verapamil) to reduce efflux .
- In situ perfusion : Quantify BBB penetration using rat models with LC-MS/MS quantification of brain-to-plasma ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
